1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate
Description
Comparative Structural Features of Fluoroquinolones
The C-7 diazabicycloheptane moiety confers rigidity and steric specificity, enhancing target affinity for bacterial DNA gyrase and topoisomerase IV. Unlike earlier fluoroquinolones with flexible piperazine groups, this bicyclic system reduces conformational entropy loss upon binding, improving potency against resistant strains.
Mesylate Salt Formation: Methanesulfonic Acid Coordination Chemistry
The mesylate salt forms via proton transfer from methanesulfonic acid to the quinolone carboxylate group, producing a stable ion pair with improved aqueous solubility (2.7 mg/mL at 25°C). The reaction stoichiometry is 1:1, as evidenced by the molecular formula containing one methanesulfonate (C$${1}$$H$${3}$$O$$_{3}$$S$$^{-}$$) per danofloxacin cation.
Coordination Mechanism
- Protonation : Methanesulfonic acid donates a proton to the quinoline carboxylate oxygen, forming a cationic species.
- Ion Pair Stabilization : Electrostatic interactions between the delocalized quinolinium cation and mesylate anion are reinforced by van der Waals forces and hydrogen bonding.
| Property | Danofloxacin Free Acid | Danofloxacin Mesylate |
|---|---|---|
| Aqueous Solubility | <0.1 mg/mL | 2.7 mg/mL |
| Melting Point | Not reported | 337–339°C |
| Hygroscopicity | Low | High (requires inert storage) |
The mesylate salt’s hygroscopic nature necessitates storage under anhydrous conditions at sub-20°C to prevent dissociation. Supramolecular encapsulation studies with cucurbituril macrocycles further demonstrate the mesylate’s role in stabilizing the drug via host-guest interactions, prolonging shelf-life without compromising activity.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Danofloxacin Mesylate
Core Synthetic Pathway
The synthesis of danofloxacin mesylate begins with the formation of the quinoline-carboxylic acid backbone. The critical steps involve:
- Cyclopropanation : Introduction of the cyclopropyl group at the N-1 position via nucleophilic substitution.
- Fluorination : Electrophilic fluorination at the C-6 position using Selectfluor® or similar agents.
- Diazabicycloheptane Incorporation : Coupling of the 5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety at C-7 via Buchwald-Hartwig amination.
- Methanesulfonation : Salt formation with methanesulfonic acid to enhance solubility and stability.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropane, K₂CO₃, DMF, 80°C | 78 | 95.2 |
| 2 | Selectfluor®, CH₃CN, 50°C | 85 | 97.5 |
| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 72 | 96.8 |
| 4 | Methanesulfonic acid, EtOH, 25°C | 95 | 99.1 |
Formulation Strategies
Suspension Preparation
A patented method (CN102600075A) describes an oil-based suspension for prolonged release:
- Components :
Process:
- Dissolve aluminum monostearate in soybean oil at 60°C.
- Mix danofloxacin mesylate with phosphatidylcholine, Tween-80, and antioxidants.
- Homogenize using a dispersing machine (8,000–13,000 rpm, 8–20 min).
- Circulate through a colloid mill for 2–10 min to reduce particle size to <10 µm.
Performance Data:
| Parameter | Value |
|---|---|
| Bioavailability (pigs) | 98.5% |
| Sustained release (T₉₀) | 60 h |
| Settling volume ratio | >0.9 |
Liposome Encapsulation
Liposomal formulations enhance lung targeting and reduce dosing frequency. A method from CN101703469A involves:
- Lipid Composition : Soybean phosphatidylcholine:cholesterol (7:3 molar ratio).
- Loading Efficiency : 89.4% using ammonium sulfate gradient.
In Vitro Release Profile (PBS pH 7.4):
| Time (h) | Cumulative Release (%) |
|---|---|
| 2 | 12.3 ± 1.2 |
| 24 | 58.7 ± 2.1 |
| 48 | 82.9 ± 1.8 |
Impurity Synthesis and Control
Demethylation Impurity Preparation
The synthesis of the demethylated impurity (critical for quality control) involves oxidative cleavage:
- Oxidation : Treat danofloxacin with iodine (2–4 eq) in water (pH 10–11, 50°C, 5 h).
- Crystallization : Purify using methanol-water (10–30% H₂O) and methanesulfonic acid.
Yield and Purity:
| Step | Yield (%) | HPLC Purity (%) |
|---|---|---|
| Crude | 30.9 | 95.2 |
| Final | 35.6 | 97.1 |
Analytical Characterization
Industrial-Scale Considerations
Cost Optimization
Environmental Impact
- Waste Streams : Patent CN115368369A reports 98% solvent recovery via distillation.
Chemical Reactions Analysis
Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. Unfortunately, detailed information on the specific chemical reactions of danofloxacin mesylate was not available from the search results.
Scientific Research Applications
Pharmacological Properties
Danofloxacin mesylate is noted for its high bioavailability and low toxicity. It is effective against a range of pathogens responsible for respiratory and gastrointestinal infections in livestock, such as Pasteurella , Salmonella , and Escherichia coli . The compound's mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.
Veterinary Applications
Danofloxacin mesylate is widely utilized in veterinary medicine, particularly for:
- Respiratory Tract Infections : Effective against pathogens like Pasteurella multocida and Mycoplasma species in pigs and cattle.
- Gastrointestinal Infections : Treats infections caused by Salmonella typhimurium and other enteric pathogens in livestock.
- Urinary Tract Infections : Used for treating urinary tract infections in goats and other small ruminants .
Case Studies
- Pharmacokinetics in Swine : A study demonstrated that after intramuscular administration of Danofloxacin mesylate at a dose of 1.25 mg/kg, the drug showed significant retention in swine tissues over time, with concentrations remaining detectable for several days post-treatment .
- Microsphere Formulation : Research on Danofloxacin mesylate microspheres revealed that this formulation provided a sustained release profile, significantly prolonging the drug's half-life (24.32 hours compared to 6.61 hours for the raw drug) . This formulation enhances therapeutic outcomes by reducing the frequency of administration.
Formulation Development
Recent advancements include the development of slow-release microsphere formulations using sodium alginate as a carrier. This method allows for prolonged drug delivery, improving compliance and efficacy in treating chronic infections .
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Average Particle Size (μm) | Release Profile |
|---|---|---|---|---|
| Microspheres | 11.45 - 21.01 | 59.54 - 88.20 | 8 - 9 | Sustained Release |
Safety and Toxicity
Danofloxacin mesylate is characterized by a favorable safety profile, with studies indicating low toxicity levels in treated animals. Its rapid metabolism and elimination from tissues minimize the risk of drug residues in food products from treated animals .
Environmental Impact
The use of Danofloxacin mesylate has raised concerns regarding its impact on gut microbiota and potential development of antibiotic resistance. Studies indicate that while it effectively alters microbial diversity, it may also select for resistance genes against unrelated antibiotics . Therefore, careful management of its use is essential to mitigate these risks.
Mechanism of Action
Danofloxacin mesylate exerts its effects by targeting bacterial DNA gyrase subunits A and B, which are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin mesylate disrupts the bacterial DNA replication process, leading to bacterial cell death. This mechanism of action makes it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Key Structural Features
Danofloxacin mesylate belongs to the 3-quinolinecarboxylic acid derivatives, a class known for targeting bacterial DNA gyrase and topoisomerase IV. Its structural uniqueness lies in:
- N1 cyclopropyl group : Reduces off-target effects and improves DNA gyrase binding .
- C7 (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane : Enhances Gram-positive activity and pharmacokinetic properties compared to piperazine-based FQs .
- C6 fluorine : Broadens the spectrum against Gram-negative pathogens .
Comparison Table: Danofloxacin Mesylate vs. Selected Fluoroquinolones
Pharmacokinetic and Efficacy Distinctions
Antibacterial Activity
- In vitro potency: Danofloxacin exhibits comparable MIC values to enrofloxacin against Pasteurella multocida and Escherichia coli but superior activity against Mycoplasma bovis due to its rigid bicyclic side chain .
- Resistance profile : The diazabicyclo[2.2.1]heptane group reduces efflux pump-mediated resistance common in piperazine-based FQs (e.g., enrofloxacin) .
Pharmacokinetics
- Bioavailability: Danofloxacin achieves 90% bioavailability in cattle, with a plasma half-life of 12–18 hours, outperforming ciprofloxacin (4–6 hours in humans) .
- Tissue distribution : High lung-to-serum ratios (>5:1) make it ideal for bovine respiratory disease .
Clinical and Regulatory Considerations
Danofloxacin mesylate is approved under trade names like Advocin® and A180® for livestock. Unlike human-use FQs (e.g., ciprofloxacin), it avoids cross-resistance concerns in human medicine, aligning with veterinary-specific stewardship guidelines .
Biological Activity
Danofloxacin mesylate, a synthetic fluoroquinolone antibiotic, is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in poultry and swine. This compound exhibits a broad spectrum of antimicrobial activity, making it a valuable therapeutic agent. The focus of this article is to explore the biological activity of danofloxacin mesylate, including its mechanism of action, pharmacokinetics, and efficacy against various pathogens.
Chemical Structure
Danofloxacin mesylate is characterized by its complex structure which includes a cyclopropyl group and a fluoro substituent on the quinolone ring. The molecular formula is represented as:
This structure contributes to its antibacterial properties and influences its pharmacokinetic profile.
Danofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The essential functional groups for this activity include the 3-carboxylate and 4-carbonyl moieties on the quinolone structure .
Pharmacokinetics
The pharmacokinetic profile of danofloxacin mesylate reveals rapid absorption and distribution in major target tissues such as lungs, intestines, and mammary glands. Studies indicate that danofloxacin achieves effective concentrations in these tissues, which is crucial for treating infections effectively. The drug is metabolized primarily through hepatic pathways, with renal excretion also playing a role .
Table 1: Pharmacokinetic Parameters of Danofloxacin Mesylate
| Parameter | Value |
|---|---|
| Bioavailability | ~90% |
| Half-life | 4-6 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.5 L/h/kg |
Antimicrobial Spectrum
Danofloxacin demonstrates significant activity against a variety of Gram-negative bacteria, including Escherichia coli, Pasteurella multocida, and Mycoplasma species. The minimum inhibitory concentration (MIC) values for danofloxacin vary among different pathogens:
Table 2: MIC Values of Danofloxacin Mesylate Against Common Pathogens
| Pathogen | MIC (μM) |
|---|---|
| Escherichia coli | 0.1 |
| Pasteurella multocida | 0.05 |
| Mycoplasma bovis | 0.5 |
| Staphylococcus aureus | 1.0 |
Case Studies
Several studies have highlighted the effectiveness of danofloxacin mesylate in clinical settings:
- Study on Poultry : A clinical trial involving chickens demonstrated that danofloxacin significantly reduced mortality rates associated with respiratory infections caused by E. coli. The treatment group showed a recovery rate of over 80%, compared to 50% in the control group .
- Swine Respiratory Disease : In swine, danofloxacin was administered to pigs suffering from pneumonia due to Actinobacillus pleuropneumonia. Results indicated a reduction in clinical signs within 48 hours post-treatment, with complete resolution observed by day five .
Resistance Mechanisms
Despite its effectiveness, there are concerns regarding the development of resistance to fluoroquinolones like danofloxacin. Mechanisms include mutations in target genes (gyrA and parC), efflux pump overexpression, and decreased permeability of bacterial cell membranes . Monitoring resistance patterns is crucial for maintaining the efficacy of this antibiotic.
Q & A
Q. What is the mechanism of action of danofloxacin mesylate?
Danofloxacin mesylate inhibits bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and repair. This inhibition prevents supercoiling relaxation, leading to DNA damage and bacterial cell death. Its primary target is Gram-negative bacteria, including E. coli and Pasteurella spp. .
Q. What is the molecular formula and key physicochemical properties of danofloxacin mesylate?
Q. How is the minimum inhibitory concentration (MIC) of danofloxacin mesylate determined experimentally?
The Broth Macrodilution Method is used:
- Prepare cation-adjusted Mueller-Hinton broth.
- Test bacterial strains (e.g., E. coli ATCC 25922) with serial dilutions of danofloxacin mesylate.
- Classify strains as sensitive (MIC ≤0.25 µg/mL), intermediate (0.5–1 µg/mL), or resistant (≥2 µg/mL) based on breakpoints .
Q. What are the standard safety protocols for handling danofloxacin mesylate?
- Hazards : Specific target organ toxicity (repeated exposure), hazardous to aquatic environments.
- Precautions : Use PPE (gloves, lab coat), avoid dust generation, and ensure proper ventilation. Store in airtight containers at recommended temperatures .
Advanced Research Questions
Q. How do ABC efflux transporter modulators (e.g., cyclosporine A, quercetin) influence MIC values of danofloxacin mesylate?
- Cyclosporine A (5–25 µM) reduces MIC values by inhibiting ATP-dependent efflux pumps, enhancing intracellular drug accumulation. For example, it decreases MIC by 16-fold in resistant E. coli strains .
- Quercetin (5–50 µM) increases MIC values in Gram-negative bacteria, likely by stimulating efflux mechanisms. This contrasts with its inhibitory effect on Gram-positive bacterial pumps .
- Methodology : Co-administer modulators with danofloxacin mesylate in broth dilution assays and compare MIC shifts. Use resistant and sensitive strains as controls .
Q. What experimental designs address contradictory data on flavonoid modulation of danofloxacin mesylate activity?
Contradictions arise from species-specific efflux mechanisms (e.g., quercetin potentiates ciprofloxacin in Staphylococcus aureus but antagonizes danofloxacin in E. coli). To resolve this:
Q. How can danofloxacin mesylate formulations be optimized for prolonged bioavailability in veterinary applications?
A patented suspension method enhances stability and slow release:
- Components : Aluminum monostearate (suspending agent), phosphatidylcholine (dispersant), Tween-80 (emulsifier).
- Process : High-shear mixing followed by colloid milling achieves uniform particle size (≤5 µm), maintaining therapeutic blood levels for >60 hours post-administration .
Q. What molecular techniques identify resistance mutations in bacterial DNA gyrase affecting danofloxacin efficacy?
- Amplify gyrA and gyrB genes from resistant isolates via PCR.
- Sequence to detect point mutations (e.g., Ser83→Leu in gyrA).
- Corrogate mutations with MIC values using site-directed mutagenesis in reference strains .
Q. Why do MIC values vary between in vitro and in vivo models for danofloxacin mesylate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
